![molecular formula C10H15N3O B2948545 1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea CAS No. 164648-47-9](/img/structure/B2948545.png)

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

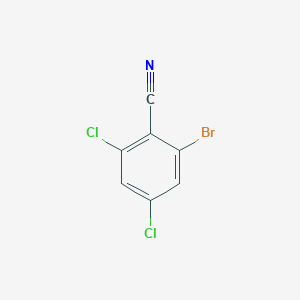

“1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea” is a chemical compound with the molecular weight of 193.25 . It is a powder form substance and is stored at 4 degrees Celsius .

Molecular Structure Analysis

The molecular structure of “1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea” is characterized by the presence of an urea group and a phenyl group attached to a central carbon atom . The InChI code for this compound is "1S/C10H15N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3,(H,12,14)" .Physical And Chemical Properties Analysis

“1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea” is a solid substance with a density of 1.065 g/mL at 25 °C . It is stored at 4 degrees Celsius .Scientific Research Applications

Corrosion Inhibition

Research has identified Schiff base compounds derived from aminomethylphenyl and other agents as effective corrosion inhibitors. A study by Emregül and Hayvalı (2006) found that a Schiff base derived from phenazone and vanillin significantly retards the corrosion rate of steel in acidic environments, suggesting potential applications in protecting metal surfaces (Emregül & Hayvalı, 2006).

Fluorescence Enhancement

Yang, Chiou, and Liau (2002) reported on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, termed the "amino conjugation effect." This finding highlights the potential for developing materials with improved optical properties for applications in sensing, imaging, and light-emitting devices (Yang, Chiou, & Liau, 2002).

Electroluminescence

Doi et al. (2003) designed and synthesized a novel class of color-tunable emitting amorphous molecular materials with bipolar character. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them excellent candidates for organic electroluminescent (EL) devices (Doi et al., 2003).

OLED Materials

Wazzan and Irfan (2019) explored the structural, optoelectronic, and charge transport properties of certain Pechmann dyes for potential use as efficient materials for organic light-emitting diodes (OLEDs). Their research provides insights into the development of p-type materials for enhanced OLED performance (Wazzan & Irfan, 2019).

Nonlinear Optical Absorption

Rahulan et al. (2014) synthesized novel chalcone derivative compounds and investigated their third-order nonlinear optical properties. The compounds exhibited potential as optical limiters, indicating applications in optical device technologies (Rahulan et al., 2014).

Safety and Hazards

This compound is classified as a danger under the GHS05 and GHS07 hazard pictograms . It has hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-[4-(aminomethyl)phenyl]-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFADSRZLRVIDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2948463.png)

![8-(3-((4-ethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948465.png)

![2-(2,4-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2948466.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948470.png)

![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2948471.png)

![2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid](/img/structure/B2948472.png)

![6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2948475.png)

![5-ethoxy-6-ethyl-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948479.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2948484.png)

![2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948485.png)